molecular formula C33H32F6N4O3 B15127916 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B15127916
M. Wt: 646.6 g/mol
InChI Key: IBNVQUNAJFCWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by its unique structural features and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with a suitable cyclobutene derivative under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6’'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H32F6N4O3

Molecular Weight

646.6 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3

InChI Key

IBNVQUNAJFCWQL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.